单乙基富马酸钙

描述

Mechanical Properties of Calcium Fumarate Trihydrate

Calcium fumarate trihydrate has been studied for its potential as a calcium source in food and beverage enrichment. Its mechanical properties were determined using nanoindentation and high-pressure X-ray diffraction techniques. The studies revealed that the material's mechanical properties, such as elastic modulus, hardness, yield stress, and creep behavior, are highly anisotropic, influenced by the crystallographic orientation of the inorganic Ca-O-Ca chain, hydrogen bonding, and the orientation of the fumarate ligands. The bulk modulus of approximately 20 GPa suggests an intermediate elastic recovery between small molecule drug crystals and inorganic pharmaceutical ingredients, which is critical for tableting applications .

Mono- and Dinuclear Macrocyclic Calcium Complexes

Research on mono- and dinuclear calcium complexes has shown that the ligand framework can adopt different conformations, influencing the formation of mixed-metal complexes and clusters. The mononuclear and dinuclear calcium complexes have been characterized spectroscopically and crystallographically, revealing their potential to act as platforms for the formation of calcium/alkali metal clusters. These findings are significant for understanding the coordination chemistry of calcium and developing new materials with specific properties .

Monoammoniate of Calcium Amidoborane

The synthesis and structure of the monoammoniate of calcium amidoborane have been explored, with the compound exhibiting a dihydrogen-bonded network. Its thermal decomposition under different conditions has been studied, showing that it can release a significant amount of hydrogen, making it a potential candidate for hydrogen storage applications. The presence of coordinated NH3 is found to induce dehydrogenation at lower temperatures, which is beneficial for practical applications .

Acentric Calcium Borate

A novel noncentrosymmetric calcium borate has been synthesized and characterized, displaying promising nonlinear optical properties. The compound's structure features a three-dimensional network with channels where Ca(2+) cations, OH(-) ions, and H2O molecules are located. The strong second harmonic generation response and wide transparency range make it a potential material for deep-UV nonlinear optical applications .

Dissolution Kinetics and Solubility of Calcium Carbonate Monohydrate

The solubility and dissolution kinetics of calcium carbonate monohydrate have been investigated. The solubility product and rate constants for dissolution were determined, suggesting that the dissolution process is surface-controlled. These findings are important for understanding the behavior of calcium carbonate in various environmental and biological contexts .

Calcium Compounds with Substituted Pyrrolyl and Ketiminate Ligands

A series of calcium compounds with substituted pyrrolyl or ketiminate ligands have been synthesized and characterized. These compounds exhibit different geometries and coordination environments around the calcium centers. Their catalytic activity in the ring-opening polymerization of epsilon-caprolactone and l-lactide has been demonstrated, which is relevant for the development of new polymerization catalysts .

Novel Calcium-Containing Poly(Urethane Ethers)

Calcium-containing poly(urethane ethers) have been synthesized and characterized, showing improved coating properties compared to standard materials. These polymers have potential applications in the coating industry, offering enhanced tensile strength, elongation at break, and other desirable properties .

Calcium Trimellitate Coordination Polymer

The synthesis and structure of a calcium trimellitate coordination polymer have been described. The polymer consists of infinite chains of calcium polyhedra connected through the trimellitate ligand, with a unique eight-fold coordination of the calcium cation. This study contributes to the understanding of coordination polymers and their potential applications .

Calcium Dihydrogen Phosphate Monohydrate Microparticles

Calcium dihydrogen phosphate monohydrate has been synthesized using a rapid precipitation method, and its thermal transformation to CaP2O6 has been studied. The morphology of the synthesized compound was characterized, showing parallelogram-like microparticles. The synthesis media play a crucial role in determining the physical properties of the calcium phosphates, which are important for specific applications .

科学研究应用

药代动力学研究

单乙基富马酸钙在其在健康受试者中的药代动力学方面已得到研究。Litjens 等人 (2004) 探讨了富马酸盐在健康受试者中的药代动力学,重点关注生物活性代谢物单甲基富马酸盐,以及二甲基富马酸盐和富马酸,在服用含有单乙基富马酸钙的片剂后。他们发现药代动力学具有高度可变性,尤其是在进食后,这表明需要进一步的实验来了解患者反应的可变性 (Litjens et al., 2004)。

药物递送系统

在药物递送领域,包括使用单乙基富马酸钙在内的钙基生物材料因其生物降解性、生物相容性和高载药量而被利用。陈等人 (2021) 应用氨基封端的聚酰胺胺树枝状大分子形成氨基改性的磷酸钙空心球 (CaPO-NH2),并负载 5-氟尿嘧啶用于协同癌症化疗。他们的研究表明,癌细胞有效吸收了这些颗粒,并且在胰腺癌异种移植模型中显示出显着的抑瘤作用,突出了此类钙基系统在增强化疗效果中的潜力 (Chen et al., 2021)。

生物医学应用

单乙基富马酸钙在生物医学研究中的应用包括其在牙髓病学和牙外伤学中的应用。Mohammadi 和 Dummer (2011) 回顾了这些领域中氢氧化钙的特性和临床应用。他们强调了其在各种治疗方式中的应用,例如根管药物、盖髓剂和根管封闭剂,并指出了其抗菌和抗真菌活性 (Mohammadi & Dummer, 2011)。

神经学研究

在神经学研究中,单乙基富马酸钙与钙信号传导和神经退行性疾病的分子机制的研究有关。Pchitskaya、Popugaeva 和 Bezprozvanny (2017) 强调了钙在神经元功能中的关键作用及其在神经退行性疾病(如阿尔茨海默病、亨廷顿病和帕金森病)中的异常。他们强调了了解钙信号通路对于开发神经退行性疾病的治疗靶点的重要性 (Pchitskaya et al., 2017)。

作用机制

Mode of Action

It is known that calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . .

Biochemical Pathways

Calcium is known to be a major second messenger in all cells and is integral in many important signaling pathways . Changes in intracellular Ca2+ regulate many biological processes, including neurotransmitter release, gene expression, and the cell cycle . .

Pharmacokinetics

The pharmacokinetics of CMEF are highly variable, particularly after food intake . After a lag time, a transient increase in serum monomethylfumarate concentrations in the blood was observed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CMEF. For instance, the reaction rate of microorganisms in sandy soil environment is slower than that in solution environment, and the influencing factors include substrate concentration, temperature, pH, particle size, and grouting method . .

属性

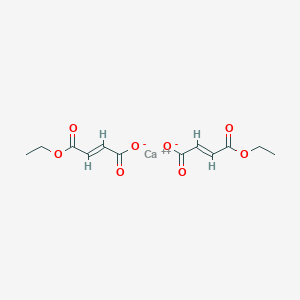

IUPAC Name |

calcium;(E)-4-ethoxy-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O4.Ca/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOONQYHBMBCNDD-SYWGCQIGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14CaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2459-05-4 (Parent) | |

| Record name | Calcium monoethylfumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062008224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium monoethylfumarate | |

CAS RN |

62008-22-4 | |

| Record name | Calcium monoethylfumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062008224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium monoethylfumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcium diethyl difumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM MONOETHYLFUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37SBE2S23Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the relationship between calcium monoethylfumarate and monomethylfumarate?

A1: The research article investigates the pharmacokinetics of fumarates after oral administration of a tablet containing both dimethylfumarate and calcium monoethylfumarate []. While the study doesn't directly measure calcium monoethylfumarate levels, it focuses on monomethylfumarate, the biologically active metabolite produced from the metabolism of these fumarate compounds.

Q2: How does food intake affect the pharmacokinetics of monomethylfumarate after taking a tablet containing calcium monoethylfumarate?

A2: The study demonstrates that food intake significantly impacts the absorption rate of monomethylfumarate []. Specifically:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)